Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC18669066
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N2O2 |
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Molecular Weight | 182.22 g/mol |
IUPAC Name | ethyl 2-methyl-2-pyrazol-1-ylpropanoate |
Standard InChI | InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)11-7-5-6-10-11/h5-7H,4H2,1-3H3 |
Standard InChI Key | PIRQETFVGIRWKV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C)(C)N1C=CC=N1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a 2-methylpropanoate ethyl ester and at the 4-position with a nitro group. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the molecule's planar geometry and electronic properties. The nitro group () at the 4-position enhances electrophilicity, while the ethyl ester () at the 2-position introduces steric bulk and influences solubility .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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NMR: The -NMR spectrum typically shows a singlet for the methyl groups adjacent to the ester oxygen () and pyrazole ring protons () .
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IR: Strong absorption bands at (ester C=O) and (nitro group) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via two primary routes:
Route 1: Alkylation of Pyrazole
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Step 1: Ethyl 2-bromo-2-methylpropanoate reacts with pyrazole in the presence of a base (e.g., cesium carbonate) to form ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate .
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Step 2: Bromination using -bromosuccinimide (NBS) introduces the nitro group at the 4-position .
Reaction Conditions:
Route 2: Condensation Reactions
Ethyl acetoacetate undergoes cyclocondensation with hydrazine hydrate to form the pyrazole ring, followed by nitration using nitric acid .
Advantages: Scalable to industrial production using continuous flow reactors for improved yield (>85%).
Table 2: Comparative Synthesis Methods
Method | Reagents | Yield | Purity |
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Alkylation | Cs₂CO₃, NBS | 78% | >95% |
Condensation | HNO₃, H₂SO₄ | 72% | 90% |
Chemical Reactivity and Derivatives
Key Reactions
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Reduction: The nitro group () is reduced to an amine () using or , forming ethyl 2-methyl-2-(4-aminopyrazol-1-yl)propanoate .
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Ester Hydrolysis: Treatment with NaOH yields 2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid, a precursor for amide derivatives .
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Electrophilic Substitution: The pyrazole ring undergoes sulfonation or halogenation at the 5-position under acidic conditions .
Bioactive Derivatives
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Anticancer Agents: Derivatives with trifluoromethyl groups (e.g., ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate) exhibit IC₅₀ values of 2–5 µM against breast cancer cell lines .
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Antimicrobials: Chlorinated analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a scaffold for kinase inhibitors and protease-activated receptor (PAR) antagonists. For example:
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PAR1 Antagonists: Derivatives inhibit thrombin-induced platelet aggregation with values < 10 nM .
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Antidiabetic Agents: Boron-containing analogs (e.g., ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate) modulate insulin signaling pathways .
Agrochemicals
Pyrazole derivatives are employed in herbicides and fungicides. For instance:
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Herbicidal Activity: 4-Nitro-substituted analogs inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis, at 50–100 ppm .
Material Science
The nitro group facilitates coordination with transition metals, enabling applications in catalysis and luminescent materials .
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